2,6-Dibromothiazolo[5,4-b]pyridine
CAS No.: 1379340-41-6
Cat. No.: VC3092501
Molecular Formula: C6H2Br2N2S
Molecular Weight: 293.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379340-41-6 |
|---|---|
| Molecular Formula | C6H2Br2N2S |
| Molecular Weight | 293.97 g/mol |
| IUPAC Name | 2,6-dibromo-[1,3]thiazolo[5,4-b]pyridine |
| Standard InChI | InChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H |
| Standard InChI Key | LRZDUISOGMQUBJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC2=C1N=C(S2)Br)Br |
| Canonical SMILES | C1=C(C=NC2=C1N=C(S2)Br)Br |
Introduction
Structural Characteristics and Basic Properties
2,6-Dibromothiazolo[5,4-b]pyridine (CAS No. 1379340-41-6) is a heterocyclic compound featuring a fused thiazolopyridine core structure with two bromine atoms at positions 2 and 6. Its molecular formula is C6H2Br2N2S with a molecular weight of 293.97 g/mol . The compound contains a fused bicyclic system where a thiazole ring is connected to a pyridine ring, creating a planar structure with significant π-electron delocalization.
The core thiazolo[5,4-b]pyridine scaffold represents an important structural motif in medicinal chemistry. The specific position of the bromine atoms at positions 2 and 6 provides distinct reactivity patterns, making this compound particularly valuable as a synthetic intermediate in the preparation of more complex heterocyclic systems .
Physical and Chemical Properties
The physical and chemical properties of 2,6-Dibromothiazolo[5,4-b]pyridine are summarized in Table 1, based on computed data.
Table 1. Physical and Chemical Properties of 2,6-Dibromothiazolo[5,4-b]pyridine
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 293.97 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 3.4 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |
| Exact Mass | 293.82850 Da | Computed by PubChem 2.1 |
The compound's XLogP3 value of 3.4 indicates moderate lipophilicity, suggesting good membrane permeability potential while maintaining reasonable water solubility for a halogenated compound . The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors are critical properties that influence its potential interactions with biological targets and solubility characteristics.
Applications in Chemical Research and Drug Discovery
The 2,6-Dibromothiazolo[5,4-b]pyridine structure serves as a valuable scaffold in several areas of chemical and pharmaceutical research.
Role as a Synthetic Intermediate
The compound's primary significance lies in its utility as a synthetic intermediate. The presence of two bromine atoms at positions 2 and 6 provides excellent handles for further functionalization through various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi, and Sonogashira reactions) . These transformations can introduce a wide range of substituents, allowing for the preparation of diverse libraries of thiazolo[5,4-b]pyridine derivatives with potential biological activities.
Structure-Activity Relationships and Design Considerations
Understanding the relationship between structural features and biological activities is crucial for the rational design of thiazolopyridine-based compounds with improved properties.
Analytical Characterization and Identification
Proper characterization and identification of 2,6-Dibromothiazolo[5,4-b]pyridine are essential for confirming its structure and purity in research and synthetic applications.
Identification Systems
The compound has several systematic identifiers that aid in its unambiguous identification:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume